molecular formula C11H17N3O5S2 B14184354 N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide CAS No. 879878-91-8

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide

Katalognummer: B14184354
CAS-Nummer: 879878-91-8
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: STSGVLPWPYUQRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with diaminomethyl and methanesulfonyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursorsFor instance, the diaminomethyl group can be introduced via reductive amination, while the methanesulfonyl groups can be added using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions . Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl groups yields sulfonic acids, while reduction of the diaminomethyl group produces primary amines .

Wissenschaftliche Forschungsanwendungen

N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(Diaminomethyl)-4,5-di(methanesulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets. The diaminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonyl groups can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

879878-91-8

Molekularformel

C11H17N3O5S2

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(diaminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide

InChI

InChI=1S/C11H17N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5,11H,12-13H2,1-3H3,(H,14,15)

InChI-Schlüssel

STSGVLPWPYUQRC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)NC(N)N)S(=O)(=O)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.